N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
“N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide” is a synthetic organic compound that features an indole ring, a thiazole ring, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Indole Derivative Preparation: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Coupling Reactions: The final step would involve coupling the indole derivative with the thiazole derivative, possibly using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Industry
Could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-6-yl)-2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetamide
- N-(1H-indol-6-yl)-2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetamide
Uniqueness
The presence of the methoxy group on the phenyl ring might confer unique electronic properties, affecting the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H17N3O2S/c1-25-17-6-3-14(4-7-17)20-23-16(12-26-20)11-19(24)22-15-5-2-13-8-9-21-18(13)10-15/h2-10,12,21H,11H2,1H3,(H,22,24) |
InChI Key |
PMLWUTSDTNYOJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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